An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate for Drug Development Professionals
An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate for Drug Development Professionals
Introduction
Methyl 2-(4-aminophenyl)acetate is a bifunctional organic molecule featuring a primary aromatic amine and a methyl ester. This unique combination makes it a highly versatile building block in modern organic synthesis and a molecule of significant interest to researchers in drug discovery and development. Its structure serves as a valuable scaffold, presenting two key reactive handles that can be orthogonally functionalized to build molecular complexity. The phenylacetate core is a common motif in biologically active compounds, and the ability to readily modify the amino group allows for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth examination of the physical, chemical, and analytical properties of Methyl 2-(4-aminophenyl)acetate, offering field-proven insights into its synthesis, reactivity, and application in medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below are consolidated from reputable chemical suppliers and databases, providing a comprehensive physicochemical profile.
Physical and Chemical Data Summary
The key identifiers and properties of Methyl 2-(4-aminophenyl)acetate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(4-aminophenyl)acetate | [1] |
| Synonyms | Methyl 4-aminophenylacetate, (4-Aminophenyl)acetic Acid Methyl Ester | [1][2] |
| CAS Number | 39552-81-3 | [3][4] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Appearance | Yellow to Brown Liquid or Solid | [2] |
| Boiling Point | 277.2 ± 15.0 °C at 760 mmHg | [3] |
| Storage Conditions | Store in freezer (<-20°C), under inert gas, protected from light | [2] |
| Stability | Air and heat sensitive | [2] |
| Purity (Typical) | >97% | |
| SMILES | COC(=O)CC1=CC=C(C=C1)N | [1] |
| InChIKey | TVIVLENJTXGRAM-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and purity assessment. While raw spectral data is instrument-dependent, the expected characteristic signals for Methyl 2-(4-aminophenyl)acetate are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the ~6.5-7.2 ppm range, characteristic of a 1,4-disubstituted benzene ring), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the amine protons (-NH₂).
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¹³C NMR: The carbon NMR would typically display signals for the carbonyl carbon of the ester (~170 ppm), four distinct aromatic carbons, the benzylic methylene carbon, and the methyl carbon of the ester. The availability of reference spectra can be found on public databases such as PubChem.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1730 cm⁻¹), and C-N and C-O stretching bands.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 165.19 g/mol .
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 2-(4-aminophenyl)acetate stems from the distinct reactivity of its amino and ester functional groups. This allows for selective chemical modifications, making it a powerful intermediate.
Caption: Key reactive sites and potential synthetic transformations of Methyl 2-(4-aminophenyl)acetate.
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Reactions of the Amino Group: The primary aromatic amine is a versatile nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. It can also be subjected to reductive amination or direct alkylation . Furthermore, the amine can be converted to a diazonium salt, which is a gateway to a wide array of transformations (e.g., Sandmeyer reactions) to introduce halides, cyano, or hydroxyl groups.
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Reactions of the Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 4-aminophenylacetic acid.[5] Alternatively, it can undergo amidation by reacting with amines to form various amide derivatives, a common strategy in medicinal chemistry to build peptide-like structures or modulate solubility.
Recommended Synthesis Protocol
The most direct and industrially scalable synthesis of Methyl 2-(4-aminophenyl)acetate involves the catalytic reduction of its nitro precursor, Methyl 2-(4-nitrophenyl)acetate. The following protocol is a robust, self-validating system based on established chemical principles for nitro group reduction.
Synthesis Workflow: Reduction of Methyl 2-(4-nitrophenyl)acetate
Caption: Workflow for the synthesis of Methyl 2-(4-aminophenyl)acetate via catalytic reduction.
Step-by-Step Methodology
This protocol is adapted from analogous reductions of aromatic nitro compounds.[6]
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Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(4-nitrophenyl)acetate (1.0 eq).
-
Dissolution: Add absolute ethanol (10-15 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.
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Reagent Addition: Cautiously add anhydrous ferric chloride (FeCl₃, 0.05 eq) as a catalyst, followed by the slow, dropwise addition of hydrazine hydrate (4-5 eq) via an addition funnel. Causality Note: Ferric chloride is an effective and inexpensive catalyst for hydrazine-mediated nitro reductions. The reaction is exothermic, necessitating slow addition of hydrazine to control the temperature.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides unambiguous confirmation of reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron catalyst, washing the pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate and wash with saturated sodium chloride (brine) to remove residual hydrazine and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, further purification can be achieved via column chromatography on silica gel.
Applications in Drug Discovery and Development
Methyl 2-(4-aminophenyl)acetate is not an active pharmaceutical ingredient (API) itself, but rather a key intermediate whose structural features are highly desirable in medicinal chemistry.
-
Scaffold for Library Synthesis: The molecule's two functional groups can be used to generate large libraries of compounds for high-throughput screening. For example, the amine can be acylated with a diverse set of carboxylic acids, while the ester can be converted to amides using a panel of amines, creating a matrix of novel chemical entities.
-
Precursor to Biologically Active Molecules: The parent acid, 4-aminophenylacetic acid, is a known component in compounds with antimicrobial and other biological activities.[5] The methyl ester provides a protected form of this acid that can be carried through several synthetic steps before a final hydrolysis, if needed.
-
Linker Chemistry: In the development of more complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional molecules are required as linkers. The structure of Methyl 2-(4-aminophenyl)acetate provides a rigid phenyl spacer with two points for connection, a valuable attribute in linker design.
Quality Control and Analytical Protocol
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A standard High-Performance Liquid Chromatography (HPLC) method is essential for quality control.
Recommended HPLC Protocol for Purity Analysis
-
Rationale: A reversed-phase C18 column is the workhorse for analyzing moderately polar, aromatic compounds. A gradient elution ensures that any potential impurities with different polarities are effectively separated from the main product peak. UV detection is ideal due to the strong chromophore of the benzene ring.[7][8]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to 10% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
UV detection at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to fall within the linear range of the detector.
-
-
System Validation: The method is validated by injecting a known standard to determine the retention time and by assessing peak shape and purity via integration. The peak corresponding to Methyl 2-(4-aminophenyl)acetate should be symmetrical and account for >97% of the total peak area for high-quality material.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
| Hazard Class | GHS Statements | Pictogram |
| Acute Toxicity | H302: Harmful if swallowed. | GHS07 |
| Skin Irritation | H315: Causes skin irritation. | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 |
| Respiratory | H335: May cause respiratory irritation. | GHS07 |
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[2]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: As noted, this compound is air and heat sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
References
-
Ahmed H. Bedair, et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
PubChem - National Center for Biotechnology Information. Methyl 2-(4-aminophenyl)acetate. [Link]
-
Ahmed H. Bedair, et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Core.ac.uk. [Link]
-
Synthonix, Inc. Methyl 2-(4-aminophenyl)acetate. [Link]
- Google Patents. (2021).
-
Das, B., et al. (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(4-Aminophenyl)acetate | 39552-81-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate - Synblock [synblock.com]
- 4. Synthonix, Inc > 39552-81-3 | Methyl 2-(4-aminophenyl)acetate [synthonix.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
